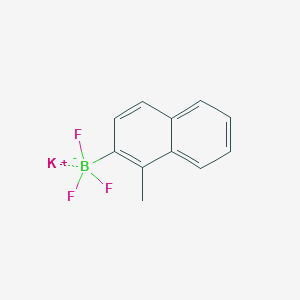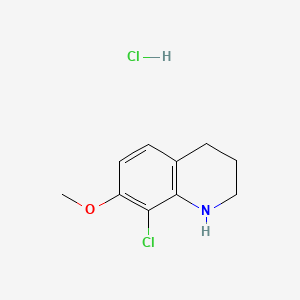
8-Chloro-7-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-7-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 8-Chloro-7-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the halogenation of 1,2,3,4-tetrahydroquinoline. This can be achieved using halogens such as chlorine or bromine, or N-halosuccinimides under specific reaction conditions . Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
8-Chloro-7-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions can be performed using reagents like N-halosuccinimides or aqueous solutions of sodium chlorate and bromate.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Chloro-7-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-7-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
8-Chloro-7-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride can be compared with other similar compounds such as:
These compounds share similar structural features but may differ in their specific chemical properties and biological activities
Properties
Molecular Formula |
C10H13Cl2NO |
|---|---|
Molecular Weight |
234.12 g/mol |
IUPAC Name |
8-chloro-7-methoxy-1,2,3,4-tetrahydroquinoline;hydrochloride |
InChI |
InChI=1S/C10H12ClNO.ClH/c1-13-8-5-4-7-3-2-6-12-10(7)9(8)11;/h4-5,12H,2-3,6H2,1H3;1H |
InChI Key |
AUBRWKCSBSFMIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(CCCN2)C=C1)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B13479579.png)
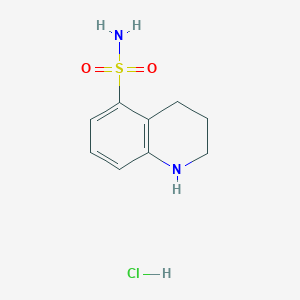
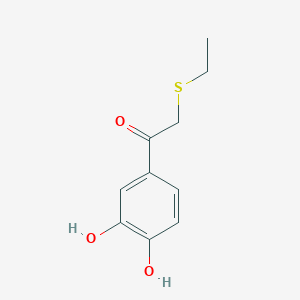
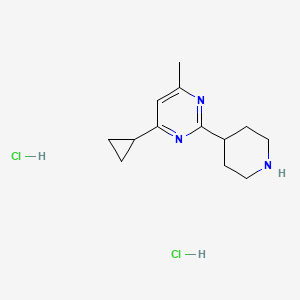
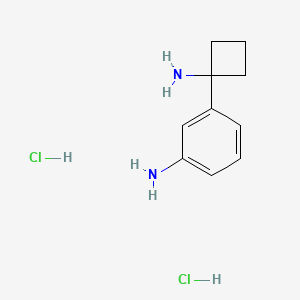
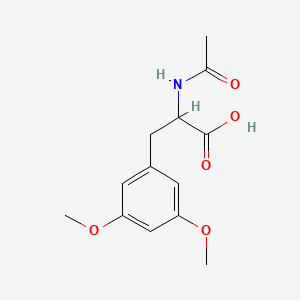
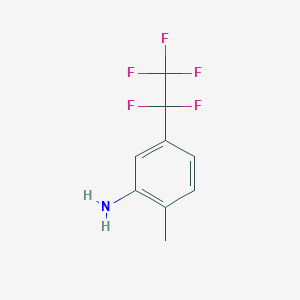
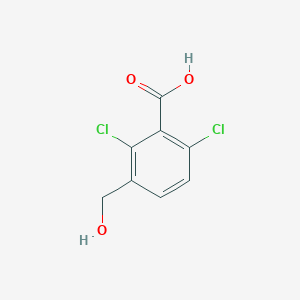
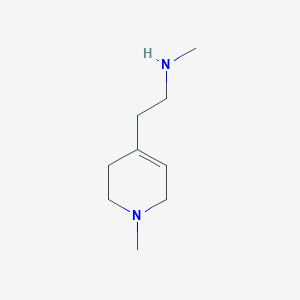
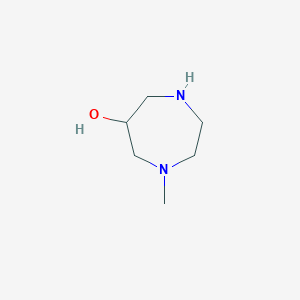
![2-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B13479640.png)
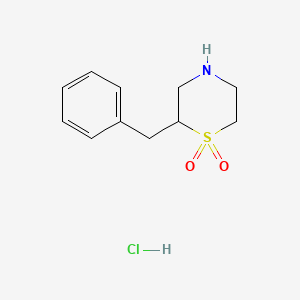
![(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid](/img/structure/B13479650.png)
